molecular formula C13H14N2O2S B2723602 4-ethyl-N-pyridin-3-ylbenzenesulfonamide CAS No. 898086-90-3

4-ethyl-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B2723602
CAS RN: 898086-90-3
M. Wt: 262.33
InChI Key: GKDYZCPLRPRWLJ-UHFFFAOYSA-N
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Description

Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . They inhibit the growth and multiplication of bacteria by preventing the production of folic acid, which is essential for bacterial growth .


Molecular Structure Analysis

The molecular structure of sulfonamides typically consists of the sulfonamide functional group (-SO2NH2) attached to a benzene ring . The exact structure of “4-ethyl-N-pyridin-3-ylbenzenesulfonamide” would require more specific information.


Chemical Reactions Analysis

The chemical reactions involving sulfonamides are complex and depend on the specific compound. Generally, sulfonamides can undergo reactions such as hydrolysis, oxidation, and conjugation .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides depend on their specific chemical structure. Generally, they are crystalline solids with low solubility in water .

Mechanism of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a vitamin that bacteria need to grow and multiply .

Safety and Hazards

Sulfonamides are generally safe for use as antibiotics, but they can cause side effects such as allergic reactions, photosensitivity, and hematologic toxicity . They should be used with caution in patients with kidney disease, liver disease, or blood disorders .

Future Directions

The development of new sulfonamides continues to be an active area of research, with efforts focusing on improving their antibacterial activity, reducing their side effects, and overcoming bacterial resistance .

properties

IUPAC Name

4-ethyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-11-5-7-13(8-6-11)18(16,17)15-12-4-3-9-14-10-12/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDYZCPLRPRWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-pyridin-3-ylbenzenesulfonamide

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